molecular formula C12H7Cl3N2O5S B2469904 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide CAS No. 190659-76-8

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide

Cat. No.: B2469904
CAS No.: 190659-76-8
M. Wt: 397.61
InChI Key: YMIHDGCMWHNRHC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide is a complex organic compound with the molecular formula C12H7Cl3N2O5S. It is characterized by the presence of multiple chlorine atoms, a nitro group, and a sulfonamide group, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide typically involves multiple steps, starting with the chlorination of benzene derivatives followed by nitration and sulfonation reactions. One common method involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with 2-chloro-4-nitrophenol under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and nitration processes, utilizing specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple chlorine atoms and nitro group make it particularly reactive and versatile for various applications .

Properties

IUPAC Name

3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3N2O5S/c13-8-3-6(17(18)19)1-2-11(8)22-12-9(14)4-7(5-10(12)15)23(16,20)21/h1-5H,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIHDGCMWHNRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2 m. moles of 3,5-Dichloro-4-(2-Chloro-4-Nitrophenoxy)Benzene-1-Sulfonyl Chloride (932 mg) in 5 ml of dichloromethane was cooled to −78° C. and 2 ml of ammonium hydroxide solution added to it. The reaction was stirred for 4 hours. The solvent was evaporated to give 755 mg (94% yield) of pure 3,5-dichloro-4-(2-chloro-4-nitro phenoxy) benzenesulfonamide.
Quantity
932 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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